1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Description
1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a 2,5-dioxopyrrolidin-3-yl group substituted with a 5-methoxy-2-methylphenyl moiety. Key structural features include:
- Piperidine-4-carboxamide backbone: A common scaffold in medicinal chemistry, often associated with CNS activity or enzyme inhibition.
- 2,5-Dioxopyrrolidin-3-yl group: A cyclic imide that may enhance metabolic stability or influence electronic properties.
- 5-Methoxy-2-methylphenyl substituent: Electron-donating groups that modulate lipophilicity and steric interactions.
Properties
IUPAC Name |
1-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-11-3-4-13(25-2)9-14(11)21-16(22)10-15(18(21)24)20-7-5-12(6-8-20)17(19)23/h3-4,9,12,15H,5-8,10H2,1-2H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMAFKURAKWGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Pyrrolidinone Moiety: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy-Substituted Phenyl Group: The methoxy-substituted phenyl group is introduced via electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and methyl iodide.
Formation of the Piperidine Ring: The piperidine ring is formed through a series of cyclization reactions, often involving the use of amines and aldehydes under controlled conditions.
Coupling of the Functional Groups: The final step involves the coupling of the pyrrolidinone and piperidine moieties, typically through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques and advanced purification methods.
Chemical Reactions Analysis
1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy-substituted phenyl group, using reagents such as halides or nucleophiles.
Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide serves as a versatile building block in the synthesis of more complex molecules. Its structural features are exploited in:
- The development of pharmaceuticals targeting various diseases.
- The synthesis of agrochemicals that enhance crop protection.
Biology
Research indicates that this compound possesses potential biological activities:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.
- Antiviral Properties : Investigations into its action against viral pathogens are ongoing.
- Anticancer Effects : Preliminary studies suggest it may inhibit cancer cell proliferation.
Medicine
The compound is being explored for therapeutic applications, particularly in:
- Neurological Disorders : Potential neuroprotective effects are being studied.
- Inflammatory Diseases : Its ability to modulate inflammatory pathways could lead to new treatments.
Industry
Due to its unique structural properties, this compound is also utilized in:
- The development of advanced materials, including polymers and coatings that require specific chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interact with Receptors: The compound can interact with specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Modulate Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active molecules, enabling comparisons of substituent effects on activity and physicochemical properties.
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Key Substituents | Therapeutic Use/Activity | Pharmacological Notes | References |
|---|---|---|---|---|
| 1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | 5-Methoxy-2-methylphenyl, 2,5-dioxopyrrolidinyl, piperidine-4-carboxamide | Not explicitly stated (potential antiviral) | High lipophilicity due to aromatic groups | — |
| (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide | 4-Fluorobenzyl, naphthalenylethyl | SARS-CoV-2 inhibition | Enhanced binding via fluorinated groups | |
| Otenabant Hydrochloride (CP-945,598) | Chlorophenyl, ethylamino, purin-6-yl | Obesity (cannabinoid receptor antagonist) | Dual chlorophenyl groups for selectivity | |
| (3E)-1-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylmethylene]pyrrolidine-2,5-dione | 4-Fluorophenyl, pyridinylphenyl, dioxopyrrolidinyl | Reaction product (no therapeutic data) | Fluorine enhances electronic stability |
Substituent Effects on Activity and Properties
Aromatic Substituents: The 5-methoxy-2-methylphenyl group in the target compound contrasts with fluorinated aryl groups in other analogs (e.g., 4-fluorobenzyl in , 4-fluorophenyl in ). Naphthalenyl groups () introduce bulkiness, which may enhance hydrophobic interactions in viral protease inhibition.
Core Modifications: The 2,5-dioxopyrrolidinyl group in the target compound is structurally analogous to maleimide derivatives in , but the absence of fluorine reduces electrophilicity, possibly lowering reactivity with biological nucleophiles. Piperidine-4-carboxamide is shared with Otenabant (), but the latter’s purine ring and ethylamino group confer specificity for cannabinoid receptors, highlighting how minor structural changes redirect therapeutic applications.
Therapeutic Implications :
- Fluorinated analogs () demonstrate the importance of halogenation in optimizing target engagement (e.g., SARS-CoV-2 protease inhibition).
- Otenabant’s dual chlorophenyl groups () illustrate how aromatic substituents fine-tune receptor selectivity, a design principle applicable to the target compound’s methoxy-methylphenyl moiety.
Pharmacokinetic and Physicochemical Considerations
- Lipophilicity : The target compound’s methoxy and methyl groups likely increase logP compared to fluorinated analogs, impacting membrane permeability and CNS penetration.
- Metabolic Stability : The dioxopyrrolidinyl group may resist oxidative metabolism better than maleimide derivatives (), but the absence of fluorine could reduce cytochrome P450 resistance.
- Solubility : The carboxamide group enhances aqueous solubility relative to purely aromatic scaffolds (e.g., naphthalenyl in ).
Biological Activity
1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a synthetic compound that exhibits a complex molecular structure. This compound is characterized by the presence of a piperidine ring, a pyrrolidinone moiety, and a methoxy-substituted phenyl group. Its unique structural properties make it a subject of interest in various fields, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is , which reflects its intricate arrangement of functional groups. The compound's synthesis involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the methoxy-substituted phenyl group through electrophilic aromatic substitution reactions.
The biological activity of 1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
- Receptor Interaction : It interacts with cell surface receptors, leading to alterations in cellular signaling and function.
- Gene Expression Modulation : The compound influences gene expression by interacting with transcription factors and other regulatory proteins.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. The following table summarizes the antimicrobial activity observed in studies:
| Microorganism | Activity Observed (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Moderate to Good |
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Moderate |
| Fusarium solani | Moderate |
| Aspergillus niger | Moderate |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Properties
In addition to its antimicrobial effects, 1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.
Neurological Effects
The compound is also being studied for its potential therapeutic applications in neurological disorders. Its ability to interact with neurotransmitter systems suggests that it may have implications for treating conditions such as anxiety and depression. Ongoing research aims to elucidate the specific pathways involved in these effects .
Case Studies and Research Findings
Several case studies have explored the biological activities of similar compounds, providing insights into their mechanisms and potential applications:
- Antimicrobial Studies : A series of structurally related compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the chemical structure significantly influenced activity levels, highlighting the importance of specific functional groups .
- Anticancer Research : Investigations into related piperidine derivatives revealed promising anticancer activity through apoptosis induction in various cancer cell lines. These studies emphasize the potential for developing novel chemotherapeutic agents based on this structural framework .
- Neurological Applications : Research focusing on piperidine derivatives has shown efficacy in animal models for anxiety and depression, suggesting that 1-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide may share similar therapeutic benefits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
